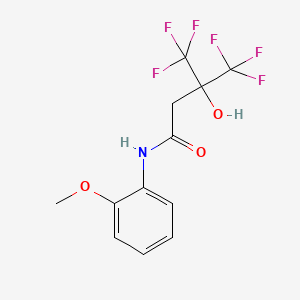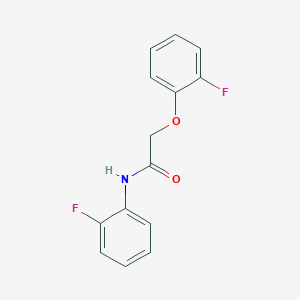
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential applications in cancer research.
作用机制
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of EGFR by its ligands and inhibits downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its specificity for EGFR. This allows researchers to study the specific effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the role of EGFR in other diseases, such as Alzheimer's disease, which may lead to new applications for EGFR inhibitors like this compound.
合成方法
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized by the reaction of 2-chlorobenzylamine with ethyl 6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product can then be purified by recrystallization or column chromatography.
科学研究应用
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is often overexpressed in cancer cells. This compound has also been used to study the downstream signaling pathways of EGFR and its interaction with other signaling molecules.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVUHPIYHALRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)


![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)